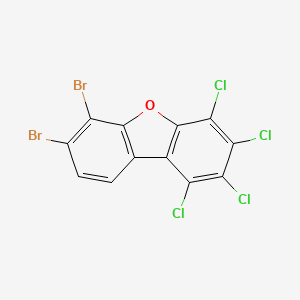

6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

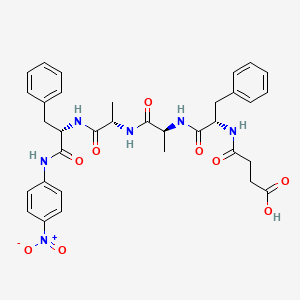

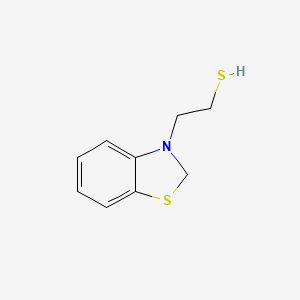

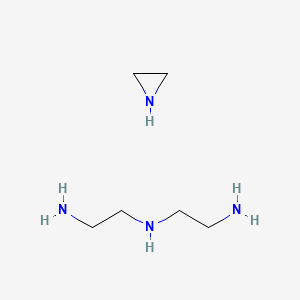

6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran is a type of polychlorinated dibenzofuran (PCDF), which is a family of organic compounds where one or several of the hydrogens in the dibenzofuran structure are replaced by chlorines . PCDFs with chlorines at least in positions 2,3,7, and 8 are much more toxic than the parent compound dibenzofurane .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For example, thermal treatment of 1,4-benzoquinone and its 2-methyl and 2,3-dimethyl homologues with 3,4-dichlorothiophene 1,1-dioxide followed by oxidation affords the corresponding 6,7-dichloro-1,4-naphthoquinones .Molecular Structure Analysis

The molecular structure of 6,7-Dibromo-1,2,3,4-tetrachlorodibenzofuran is similar to other PCDFs, where 2 ≤ n+m ≤ 8 . The structures of the ten 2,3,7,8-substituted PCDF congeners are toxicologically of most relevance .Chemical Reactions Analysis

The reaction mechanisms of these compounds can be complex. For instance, the reaction between 2,3,7,8-tetrachlorodibenzofuran and the methylidyne radical is a multi-channel reaction, where the CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6,7-dibromo-1,2,3,4-tetrachlorodibenzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br2Cl4O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDWGXNUFIUHEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

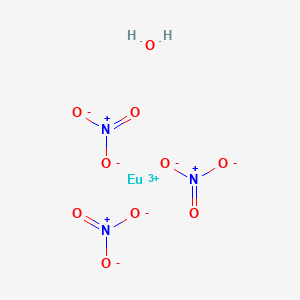

Molecular Formula |

C12H2Br2Cl4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(Ethoxycarbonyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B560905.png)

![N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]hexadecanamide](/img/structure/B560909.png)

![1H-Indeno[1,7-cd]azepine-6,7-diol, 2,3,4,8,9,9a-hexahydro-](/img/structure/B560914.png)